molecular formula C14H15NO2S B11080240 N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No.: B11080240
M. Wt: 261.34 g/mol
InChI Key: CMILTFFQDIQODH-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, fused with a tetrahydrofuran ring and a carboxamide group. The presence of the furylmethyl group adds to its chemical diversity, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors The tetrahydrofuran ring is then introduced via hydrogenation reactions under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2-Furylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The furylmethyl group and the carboxamide functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents.

    Furylmethyl compounds: Molecules featuring the furylmethyl group attached to different cores.

    Carboxamide derivatives: Compounds with carboxamide functionalities attached to various heterocycles.

Uniqueness

N-(2-Furylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is unique due to its combination of a benzothiophene core, a tetrahydrofuran ring, and a furylmethyl group

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

InChI

InChI=1S/C14H15NO2S/c16-14(15-8-11-5-3-7-17-11)13-12-6-2-1-4-10(12)9-18-13/h3,5,7,9H,1-2,4,6,8H2,(H,15,16)

InChI Key

CMILTFFQDIQODH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)NCC3=CC=CO3

Origin of Product

United States

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